molecular formula C5H9N B147620 1,2,3,6-Tetrahydropyridine CAS No. 694-05-3

1,2,3,6-Tetrahydropyridine

Cat. No. B147620
CAS RN: 694-05-3
M. Wt: 83.13 g/mol
InChI Key: FTAHXMZRJCZXDL-UHFFFAOYSA-N
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Description

Highly Diastereoselective Synthesis of Tetrahydropyridines

A highly diastereoselective synthesis method for 1,2,3,6-tetrahydropyridines has been developed, utilizing a rhodium(I)-catalyzed C-H activation-alkyne coupling, followed by electrocyclization and acid/borohydride-promoted reduction. This one-pot procedure yields the target compounds with up to 95% yield and diastereomeric purity exceeding 95% .

Asymmetric Synthesis of Amino-tetrahydropyridines

An asymmetric synthesis approach for trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines has been reported. The process involves a [4+2] cycloaddition of nitrosobenzene with 2-substituted 1,2-dihydropyridines and a subsequent chemoselective reduction. This method also allows for the in situ hydrogenation of cycloadducts to yield tetrahydropyrroloimidazoles .

Molecular Structure Analysis

The crystal and molecular structures of related dihydropyridine derivatives have been determined, revealing that the dihydropyridine ring can adopt different conformations such as a flat twisted boat or a boat conformation. The dihedral angles between the phenyl rings and the pyridine ring plane vary significantly, influencing the overall molecular geometry .

Synthesis via Anionic Cascade and Acid Catalyzed Cyclization

Two novel approaches for synthesizing 1,2,3,6-tetrahydropyridines have been introduced. One employs an anionic cascade triggered by a strategic phosphate substituent on the nitrogen atom, while the other uses an acid-catalyzed cyclization when the phosphate substituent is absent .

Radical Reaction Synthesis of Sulfonated Tetrahydropyridines

Sulfonated tetrahydropyridine derivatives have been synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction does not require catalysts or additives and provides moderate to good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,6-tetrahydropyridines and related compounds are influenced by their molecular structure. The conformation of the dihydropyridine ring and the substituents attached to it play a crucial role in determining these properties. The crystal structure analysis provides insights into the potential intra- and intermolecular interactions that can stabilize the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : 1,2,3,6-tetrahydropyridines (THPs) can be synthesized through innovative methods, such as aminophosphate-enabled anionic cascade and acid-catalyzed cyclization, employing a strategic phosphate substituent on the nitrogen atom (Das & Njardarson, 2015).
  • Diverse Synthetic Techniques : The THP moiety, a part of many biologically active systems, has been extensively researched for various synthetic and pharmacological properties. The literature reviews different approaches for synthesizing THP derivatives (Mateeva, Winfield, & Redda, 2005).
  • Highly Diastereoselective Synthesis : A reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines is developed, combining rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and subsequent reduction (Duttwyler et al., 2012).

Chemical Reactions and Transformations

  • Superacid-Catalyzed Reactions : 1,2,3,6-tetrahydropyridines can react with arenes in the presence of Bronsted superacids like triflic acid, forming aryl-substituted piperidines through dicationic electrophilic intermediates (Klumpp et al., 2001).
  • 1,3-Dipolar Cycloaddition : The 1,3-dipolar cycloaddition of tetrahydropyridine 1-oxide to furanones is investigated, providing insights into conformational equilibria and stereochemistry of the resulting adducts (Cid et al., 1992).
  • Friedel–Crafts Reaction : Intramolecular Friedel–Crafts reaction of 1-phenethyl-1,2,3,6-tetrahydropyridines in trifluoromethanesulfonic acid forms azatricyclic structures, demonstrating the versatility of THPs in organic synthesis (Shadrikova et al., 2020).

Pharmacological Research

  • Potential Anti-Inflammatory Agents : Certain 1,2,3,6-tetrahydropyridines display analgesic, anti-inflammatory, and glycemic regulatory activities. These properties are harnessed in synthesizing potential anti-inflammatory agents (Rao et al., 1995).
  • Antihypoxic Activities : Some derivatives of 1,2,3,6-tetrahydropyridine exhibit significant antihypoxic activity in various hypoxic tests, indicating their potential in medical applications (Gizur et al., 1994).
  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists : 1,2,3,6-tetrahydropyridyl-4-carboxamides, as novel TRPV1 receptor antagonists, show potential for therapeutic use in pain management due to their in vitro and in vivo analgesic activities (Brown et al., 2008).

Safety And Hazards

1,2,3,6-Tetrahydropyridine may cause toxic effects if inhaled or absorbed through skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine
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InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2
Source PubChem
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InChI Key

FTAHXMZRJCZXDL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1
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Molecular Formula

C5H9N
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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DSSTOX Substance ID

DTXSID0075289
Record name Pyridine, 1,2,3,6-tetrahydro-
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Molecular Weight

83.13 g/mol
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Physical Description

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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Record name 1,2,3,6-Tetrahydropyridine
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Flash Point

43 °C
Record name 1,2,3,6-Tetrahydropyridine
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Product Name

1,2,3,6-Tetrahydropyridine

CAS RN

694-05-3
Record name 1,2,3,6-TETRAHYDROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56,500
Citations
P Jenner, NMJ Rupniak, S Rose, E Kelly, G Kilpatrick… - Neuroscience …, 1984 - Elsevier
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (1–4 mg/kg ip) for 4 days induced dose-dependent parkinsonism in the common marmoset within 48 h. …
Number of citations: 387 www.sciencedirect.com
E Bezard, S Dovero, C Prunier… - Journal of …, 2001 - Soc Neuroscience
The concept of a threshold of dopamine (DA) depletion for onset of Parkinson's disease symptoms, although widely accepted, has, to date, not been determined experimentally in …
Number of citations: 579 www.jneurosci.org
S Przedborski, M Vila - Annals of the New York Academy of …, 2003 - Wiley Online Library
Experimental models of dopaminergic neurodegeneration play a critical role in our quest to elucidate the cause of Parkinson's disease (PD). Despite the recent development of “genetic …
Number of citations: 396 nyaspubs.onlinelibrary.wiley.com
Y Levites, O Weinreb, G Maor… - Journal of …, 2001 - Wiley Online Library
In the present study we demonstrate neuroprotective property of green tea extract and (–)‐epigallocatechin‐3‐gallate in N‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine mice model of …
Number of citations: 716 onlinelibrary.wiley.com
MW Jakowec, GM Petzinger - Comparative medicine, 2004 - ingentaconnect.com
Animal models play a critical role in our understanding of the cause of human diseases and provide an opportunity to evaluate new therapeutic treatments. The usefulness of an animal …
Number of citations: 123 www.ingentaconnect.com
S Przedborski, V Jackson-Lewis… - Proceedings of the …, 1996 - National Acad Sciences
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) causes nigrostriatal dopaminergic pathway damage similar to that observed in Parkinson disease (PD). To study the role of NO …
Number of citations: 778 www.pnas.org
N Sarath Babu, CLN Murthy, S Kakara, R Sharma… - …, 2016 - Wiley Online Library
Parkinson's disease (PD) is the most common age associated neurodegenerative disease, which has been extensively studied for its etiology and phenotype. PD has been widely …
P Chan, LE DeLanney, I Irwin… - Journal of …, 1991 - Wiley Online Library
The effects of 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP) on ATP levels in different areas of mouse brain were studied after rapid fixation of cerebral tissue in situ by …
Number of citations: 349 onlinelibrary.wiley.com
RN Kalaria, MJ Mitchell… - Proceedings of the …, 1987 - National Acad Sciences
Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) causes parkinsonism in humans and subhuman primates, but not in rats and many other laboratory …
Number of citations: 153 www.pnas.org
S Przedborski, V Jackson‐Lewis, AB Naini… - Journal of …, 2001 - academia.edu
Parkinson's disease (PD) is a common disabling neurodegenerative disorder the cardinal clinical features of which include tremor, rigidity and slowness of movement (Fahn and …
Number of citations: 572 www.academia.edu

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